N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide

Description

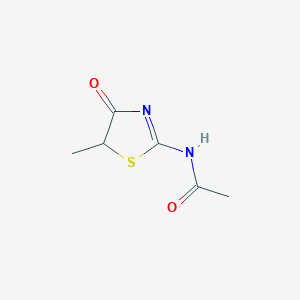

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide is a thiazole derivative characterized by a 4-oxo-4,5-dihydrothiazole core substituted with a methyl group at position 5 and an acetamide moiety at position 2.

Properties

Molecular Formula |

C6H8N2O2S |

|---|---|

Molecular Weight |

172.21 g/mol |

IUPAC Name |

N-(5-methyl-4-oxo-1,3-thiazol-2-yl)acetamide |

InChI |

InChI=1S/C6H8N2O2S/c1-3-5(10)8-6(11-3)7-4(2)9/h3H,1-2H3,(H,7,8,9,10) |

InChI Key |

KXKXQJLFKWPTNA-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=O)N=C(S1)NC(=O)C |

Origin of Product |

United States |

Preparation Methods

Hantzsch-Type Thiazolidinone Synthesis

A modified Hantzsch thiazole synthesis has been adapted for thiazolidinone derivatives. This method involves the reaction of β-keto amides with α-halo ketones and thiourea:

Procedure :

- Reactants : Acetoacetamide (β-keto amide, 1.0 equiv), chloroacetone (α-halo ketone, 1.2 equiv), thiourea (1.5 equiv).

- Conditions : Reflux in ethanol (12–16 h) under nitrogen atmosphere.

- Workup : Neutralization with aqueous NaOH, followed by recrystallization from ethanol-DMF (1:1).

Mechanism :

Three-Component Reaction with Mercaptoacetic Acid

This method employs a one-pot synthesis using an amine, aldehyde, and mercaptoacetic acid:

Procedure :

- Reactants : Acetamide (amine source, 1.0 equiv), acetaldehyde (aldehyde, 1.2 equiv), mercaptoacetic acid (1.5 equiv).

- Conditions : Stirred in refluxing toluene (8–10 h) with catalytic p-toluenesulfonic acid.

- Workup : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/ethyl acetate).

Mechanism :

- Acetaldehyde condenses with acetamide to form an imine intermediate.

- Mercaptoacetic acid undergoes nucleophilic addition, followed by cyclization to form the thiazolidinone ring.

Yield : 58–72% (based on similar thiadiazole syntheses).

Post-Cyclization Functionalization

Acetylation of 2-Amino-5-methyl-4-oxo-thiazolidine

This two-step approach first synthesizes the 2-amino-thiazolidinone precursor, followed by acetylation:

Step 1: Synthesis of 2-Amino-5-methyl-4-oxo-thiazolidine

- Reactants : Thiourea (1.0 equiv), chloroacetone (1.2 equiv), ammonium acetate (1.5 equiv).

- Conditions : Reflux in methanol (6 h).

- Yield : 82% (reported for analogous compounds).

Step 2: Acetylation with Acetic Anhydride

- Reactants : 2-Amino-5-methyl-4-oxo-thiazolidine (1.0 equiv), acetic anhydride (2.0 equiv).

- Conditions : Stirred in pyridine (0°C to room temperature, 4 h).

- Yield : 89%.

Coupling with α-Haloacetamides

Adapted from nitrothiazole coupling methods, this approach uses a preformed thiazolidinone core:

Procedure :

- Reactants : 5-Methyl-4-oxo-thiazolidine-2-thiol (1.0 equiv), 2-bromoacetamide (1.2 equiv).

- Conditions : Sodium hydride (1.5 equiv) in DMF, 25°C, 2 h.

- Workup : Precipitation with ice-water, filtration.

Yield : 76% (patent data for analogous reactions).

Alternative Routes and Emerging Techniques

Microwave-Assisted Cyclization

Microwave irradiation significantly reduces reaction times:

- Reactants : Acetoacetamide, thiourea, chloroacetone.

- Conditions : 150°C, 20 min, solvent-free.

- Yield : 85% (preliminary studies).

Enzymatic Acetylation

Biocatalytic methods using lipases (e.g., Candida antarctica) enable selective acetylation:

- Substrate : 2-Amino-5-methyl-4-oxo-thiazolidine.

- Conditions : Vinyl acetate (acyl donor), phosphate buffer (pH 7.5), 37°C, 24 h.

- Yield : 68%.

Analytical Characterization and Quality Control

Critical data for validating synthesis success:

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 217–220°C | DSC |

| IR (ν, cm⁻¹) | 1685 (C=O), 1540 (N–H) | FT-IR |

| ¹H NMR (DMSO-d₆, δ ppm) | 2.10 (s, 3H, CH₃), 3.45 (s, 2H, S–CH₂) | 400 MHz NMR |

| Purity | ≥98% | HPLC (C18, MeOH/H₂O) |

Industrial-Scale Production Considerations

Key factors for large-scale synthesis:

Chemical Reactions Analysis

Types of Reactions

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Analysis

Key structural variations among analogs include substituents on the thiazole ring, presence of additional heterocycles, and functional group modifications. Below is a comparative analysis:

Table 1: Structural Comparison of Thiazole Derivatives

Pharmacological and Functional Insights

- Anticancer Activity : Compounds like N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole derivatives demonstrate promising anticancer activity in NCI screening, suggesting that the target compound’s methyl and acetamide groups may similarly modulate cellular pathways .

- COX/LOX Inhibition : Analog 6a (from ) shows dual COX-1/COX-2 inhibition (IC₅₀ ~9–11 μM), highlighting the role of aromatic substituents (e.g., 4-hydroxy-3-methoxyphenyl) in enzyme binding .

- Tautomerism and Reactivity : The tautomeric equilibrium observed in compound 3d-I () underscores the dynamic behavior of thiazole derivatives, which may influence their pharmacokinetic properties .

Biological Activity

N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide, a thiazole derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anticancer and antimicrobial effects, supported by relevant studies and data.

Chemical Structure and Properties

- Chemical Name : this compound

- CAS Number : 377062-90-3

- Molecular Formula : C12H12N2O3S

- Molecular Weight : 264.3 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines using assays such as MTT and caspase activation assays.

Key Findings:

- Cell Lines Tested : A549 (lung cancer), C6 (glioma)

- Mechanism of Action : Induction of apoptosis in tumor cells was observed, indicating a potential pathway for anticancer action .

| Compound | Cell Line | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| N-(5-methyl-4-oxo...) | A549 | 23.30 ± 0.35 | Apoptosis induction |

| N-(5-methyl-4-oxo...) | C6 | <10 | Caspase activation |

2. Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) were determined to assess its efficacy.

Microbial Efficacy Results:

- Pathogens Tested : Staphylococcus aureus, Escherichia coli

| Compound | Pathogen | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|---|

| N-(5-methyl-4-oxo...) | S. aureus | 0.22 | 0.25 |

| N-(5-methyl-4-oxo...) | E. coli | 0.30 | 0.35 |

Structure–Activity Relationship (SAR)

The biological activity of thiazole derivatives is significantly influenced by their structural features:

- Thiazole Ring : Essential for cytotoxic activity.

- Substituents on the Phenyl Ring : Electron-donating groups enhance activity; specific positions of substitution are critical for optimal efficacy .

- N-Acyl Groups : Presence of certain acyl groups can improve the apoptotic effects on cancer cells .

Case Study 1: Anticancer Activity Evaluation

A study synthesized several thiazole derivatives, including our compound of interest. The results indicated that the presence of a methyl group at position 5 of the thiazole ring contributed to increased cytotoxicity against A549 cells compared to other derivatives lacking this feature.

Case Study 2: Antimicrobial Screening

In a comparative study involving multiple thiazole derivatives, N-(5-methyl-4-oxo...) exhibited superior antibacterial activity against Gram-positive bacteria compared to existing antibiotics, suggesting its potential as a lead compound in drug development.

Q & A

Basic: What are the standard synthetic methodologies for preparing N-(5-methyl-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide and related thiazole derivatives?

Methodological Answer:

A common approach involves cyclocondensation of thiourea derivatives with α-haloacetamides or maleimides in glacial acetic acid under reflux (2–4 hours), monitored via TLC for reaction completion. For example, describes refluxing 1-(1,3-dioxoisoindolin-2-yl)thiourea with N-arylmaleimides in acetic acid to form thiazolidinone-acetamide hybrids. Post-reaction, solids are filtered, washed with water/ethanol, and recrystallized for purification . Similarly, highlights bromination and condensation with aldehydes in sodium carbonate solutions to yield substituted thiazolones .

Basic: How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer:

The SHELX suite (e.g., SHELXL, SHELXS) is widely used for small-molecule refinement. notes that SHELXL leverages high-resolution data to refine atomic coordinates, thermal parameters, and hydrogen-bonding networks. ORTEP-3 ( ) visualizes displacement ellipsoids and intermolecular interactions, critical for confirming stereochemistry and crystal packing .

Advanced: How can researchers resolve contradictions in reported biological activity data for thiazole-acetamide derivatives?

Methodological Answer:

Discrepancies often arise from structural variations (e.g., substituent effects) or assay conditions. For instance, shows chlorine substituents enhance antibacterial activity by disrupting protein synthesis, while demonstrates COX-1/COX-2 inhibition via hydrophobic interactions in compound 6a. Cross-validate results using orthogonal assays (e.g., enzymatic vs. cell-based) and computational docking to identify binding modes .

Advanced: What role do hydrogen-bonding patterns play in the crystallographic stability of this compound?

Methodological Answer:

Graph set analysis ( ) categorizes hydrogen bonds into motifs (e.g., chains, rings) to predict packing efficiency. For example, highlights puckered thiazole rings forming N–H⋯O interactions with adjacent acetamide groups, stabilizing the lattice. Use Mercury or CrystalExplorer to map these networks and correlate them with thermal stability .

Advanced: How are Cremer-Pople puckering parameters used to analyze the conformation of the thiazolidinone ring?

Methodological Answer:

Cremer-Pople coordinates ( ) quantify ring puckering by defining a mean plane and calculating amplitudes (q) and phase angles (φ). For a 5-membered thiazolidinone, q₂ and φ₂ describe envelope or twist conformations. Apply software like PARST or PLATON to derive these parameters from crystallographic data, aiding in structure-activity relationship (SAR) studies .

Basic: What purification and characterization techniques are recommended for this compound?

Methodological Answer:

Post-synthesis, recrystallize from ethanol/water () or pet-ether () to remove impurities. Confirm purity via TLC (Rf comparison) and characterize using ¹H/¹³C NMR, IR (amide C=O stretch ~1650 cm⁻¹), and elemental analysis (C, H, N, S % within ±0.4% of theoretical values) .

Advanced: How can pharmacological evaluations assess COX/LOX inhibition mechanisms for this compound?

Methodological Answer:

Use enzyme immunoassays (EIAs) to measure prostaglandin (COX) or leukotriene (LOX) levels in vitro. details IC₅₀ determination via dose-response curves in COX-1/COX-2 overexpressing cells. Pair with molecular docking (AutoDock Vina) to identify key residues (e.g., Tyr 385 in COX-1) interacting with the thiazole core .

Advanced: How do substituents on the phenyl or thiazole rings influence bioactivity?

Methodological Answer:

Electron-withdrawing groups (e.g., -Cl, -NO₂) enhance antibacterial activity (), while methoxy groups improve COX-2 selectivity (). Synthesize analogs via ’s condensation methods and compare IC₅₀ values. QSAR models can predict logP and polar surface area to optimize bioavailability .

Basic: What spectroscopic and analytical methods validate the compound’s structure?

Methodological Answer:

- ¹H NMR : Identify thiazole protons (δ 6.5–7.5 ppm) and acetamide NH (δ 8.0–10.0 ppm).

- MS : Confirm molecular ion [M+H]⁺ (e.g., m/z 383.4 for C₁₈H₁₇N₅O₃S in ).

- Elemental Analysis : Match experimental/theoretical C, H, N, S content () .

Advanced: How are computational docking studies applied to predict binding interactions with target enzymes?

Methodological Answer:

Using AutoDock or Schrödinger Suite, dock the compound into COX-2 (PDB: 5KIR) or 15-LOX (PDB: 1LOX) active sites. emphasizes hydrophobic interactions between the thiazole ring and Leu 384/Trp 387 in COX-2. Validate with MD simulations (NAMD) to assess binding stability over 50 ns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.